molecular formula C9H11Cl2NO B3027551 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride CAS No. 1332765-66-8

3-(3-Chlorophenyl)oxetan-3-amine hydrochloride

Cat. No. B3027551
CAS RN: 1332765-66-8
M. Wt: 220.09
InChI Key: HEFFEMSQOGSELE-UHFFFAOYSA-N
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Description

The compound "3-(3-Chlorophenyl)oxetan-3-amine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their reactions, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the reactions of various phenyl thionocarbonates with alicyclic amines, including those with a chlorophenyl group, are studied, which could suggest similar reactivity patterns for "3-(3-Chlorophenyl)oxetan-3-amine hydrochloride" .

Synthesis Analysis

The synthesis of related chlorophenyl compounds typically involves reactions such as Michael addition or chlorination and

Scientific Research Applications

Antibacterial Activity

3-(3-Chlorophenyl)oxetan-3-amine hydrochloride and its derivatives have been studied for their antibacterial properties. Research has shown that these compounds exhibit significant antibacterial activity. For instance, a study focused on the synthesis and antibacterial activity evaluation of heterocyclic compounds containing 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragments demonstrated good antibacterial effects against various bacteria including Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016). Similarly, another study reported the synthesis and antibacterial properties of amine oxalates derived from 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine, indicating high antibacterial activity in some of the compounds (Arutyunyan et al., 2012).

Antioxidant Properties

These compounds are also explored for their antioxidant capabilities. Studies show that certain derivatives of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride possess antioxidant properties, although their efficacy in neutralizing superoxide radicals varies (Arutyunyan et al., 2012).

Chemical Synthesis and Characterization

Considerable research has been conducted on the synthesis and chemical characterization of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride derivatives. These include studies on their preparation, structural analysis, and reactivity. For example, research on the kinetics and mechanisms of reactions involving 3-chlorophenyl compounds has provided insights into their chemical behavior and potential applications (Castro et al., 2001).

Pharmaceutical Applications

In the pharmaceutical field, derivatives of this compound have been synthesized and evaluated for potential medicinal properties. Research exploring their application in antidepressants and as components in drug synthesis has been conducted (Clark et al., 1979).

Catalysis and Material Science

Research has also been directed towards exploring the use of these compounds in catalysis and material science. Studies have examined the potential of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride derivatives in facilitating various chemical reactions and in the development of new materials (Guo et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .

properties

IUPAC Name

3-(3-chlorophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFFEMSQOGSELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693228
Record name 3-(3-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)oxetan-3-amine hydrochloride

CAS RN

1332765-66-8, 1332920-60-1
Record name 3-Oxetanamine, 3-(3-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332765-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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